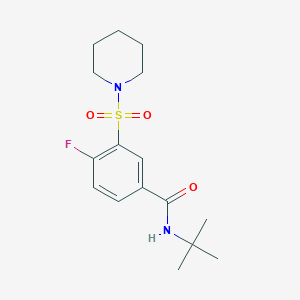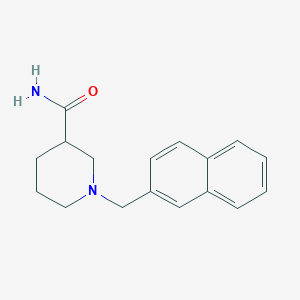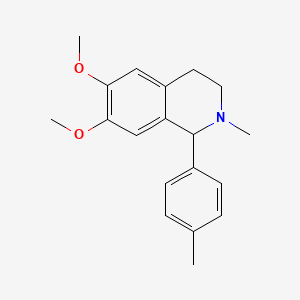
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is involved in the development and progression of several diseases.
Mécanisme D'action
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways, including the PI3K/AKT pathway, which promotes cell survival and proliferation. By inhibiting BTK, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide blocks these signaling pathways and induces apoptosis in B-cell malignancies. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide also inhibits the activation of B-cells and reduces the production of autoantibodies in autoimmune diseases.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have good selectivity for BTK over other kinases, such as Tec and Itk. In preclinical studies, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to induce apoptosis in B-cell malignancies and reduce the production of autoantibodies in autoimmune diseases. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent in the treatment of various cancers and autoimmune diseases. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide also has good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is its selectivity for BTK over other kinases, which may limit its use in certain diseases where other kinases are involved in the pathogenesis.
Orientations Futures
There are several future directions for the development of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide as a therapeutic agent. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the efficacy and safety of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in clinical trials for the treatment of various cancers and autoimmune diseases. Further studies are also needed to investigate the potential of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its efficacy in the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-fluoro-3-nitrobenzoic acid with tert-butylamine to form the corresponding amide. This intermediate is then reacted with piperidine and sulfonyl chloride to give the final product, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. The synthesis of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been reported in several research papers, and the compound has been prepared in both racemic and enantiopure forms.
Applications De Recherche Scientifique
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. In preclinical studies, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has shown promising results in inhibiting the growth and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting the activation of B-cells and reducing the production of autoantibodies.
Propriétés
IUPAC Name |
N-tert-butyl-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)18-15(20)12-7-8-13(17)14(11-12)23(21,22)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFTOALEVUCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)



![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)
![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)
![N-[3-{[4-(aminosulfonyl)phenyl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5108151.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B5108158.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5108161.png)